3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline
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Overview
Description
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C9H6Cl2F3NO. It is known for its use as an intermediate in the synthesis of various pesticides, particularly fluorourea . The compound is characterized by its solid state and insolubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline can be synthesized through the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . The reaction typically involves the use of a base to facilitate the etherification process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation can produce corresponding quinones .
Scientific Research Applications
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the biological system in which it is studied. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by altering enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2,2,2-trifluoroethoxy)aniline: Similar in structure but lacks the additional chlorine atom.
3-Chloroaniline: A simpler compound with only one chlorine atom and no trifluoroethoxy group.
4-Chloro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethoxy group .
Uniqueness
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline is unique due to its specific combination of halogen atoms and trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of specialized agrochemicals and other industrial products .
Properties
IUPAC Name |
3-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIRBHNPZYHSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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